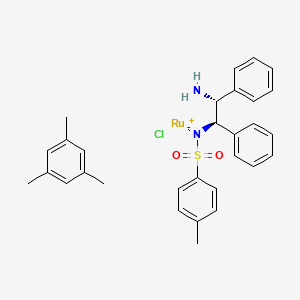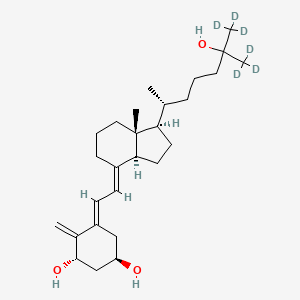
1,1'-Diethyl-2,2'-cyanine
説明
1,1’-Diethyl-2,2’-cyanine iodide is a quinocyanine dye . This photographic sensitizing dye is mainly used in silver halide photography . The dye aggregation in dilute aqueous solution displays red and blue shifted absorption bands .
Molecular Structure Analysis
The molecular formula of 1,1’-Diethyl-2,2’-cyanine is C23H23N2 . The molecular weight is 454.35 . The InChI key is GMYRVMSXMHEDTL-UHFFFAOYSA-M .
Chemical Reactions Analysis
While specific chemical reactions involving 1,1’-Diethyl-2,2’-cyanine are not detailed in the search results, the dye’s use in silver halide photography suggests it participates in light-sensitive reactions .
Physical And Chemical Properties Analysis
1,1’-Diethyl-2,2’-cyanine iodide is a golden yellow to dark red crystalline powder . It has a melting point of 273 °C (dec.) (lit.) . The maximum absorption wavelength (λmax) is 524 nm . The extinction coefficient is ≥25000 at 487-495 nm in ethanol .
科学的研究の応用
Molecular Aggregation Studies : 1,1'-Diethyl-2,2'-cyanine iodide forms special types of molecular aggregates (J-aggregates) in water solutions and films. It shows significant structural changes upon J-aggregation, indicated by new proton peaks in NMR spectra (Struganova, Wallner, & Pazos, 2008).
Aggregated States and Molecular Exciton Theory : The aggregated states of 1,1'-Diethyl-2,2'-cyanine have been resolved at low temperatures (77°K), with the H-aggregate transitions described by molecular exciton theory. The J-aggregate band is split into two quasi-line spectra, providing insights into the dye's photophysical properties (Cooper, 1970).
High-Energy Emission and Protonation Effects : This compound exhibits a high-energy emission around 400 nm in dilute aqueous solutions. Protonation of 1,1'-Diethyl-2,2'-cyanine is responsible for this emission, with the excited state protolytic reaction competing with ground state protonation (Königstein & Köhler, 1994).
Photophysical Dynamics : The photophysics of 1,1‘-diethyl-2,2‘-cyanine iodide (pseudoisocyanine) in different media have been examined, revealing insights into the photobleaching of aggregate absorption bands and the mechanisms for the deactivation of excited aggregates (Khairutdinov & Serpone, 1997).
Photoisomerisation Studies : The photoisomerisation of 1,1'-diethyl-2,2'-pyridocyanine has been investigated, offering a comprehensive view of the photoreaction. This research enhances understanding of optimal control of isomerization in cyanine dyes (Weigel et al., 2012).
Intercalation in Layer Silicates : 1,1′-Diethyl-2,2′-cyanine has been intercalated into layer silicates like magadiite and titanate by ion-exchange, revealing different types of dye aggregates and effects on microstructure (Miyamoto et al., 2001).
Excited-State Multi-Dimensionality : Studies on vibrational coherences in photoexcited 1,1'-diethyl-2,2'-cyanine provide insights into the excited-state potential and the role of coherent nuclear motion in isomerization control (Dietzek et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZCWVTGOVGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-2,2'-cyanine | |
CAS RN |
20766-49-8 | |
| Record name | 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20766-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



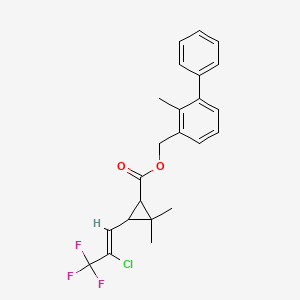
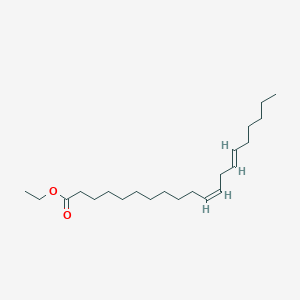
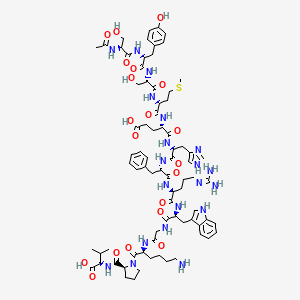

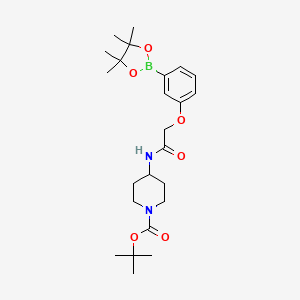

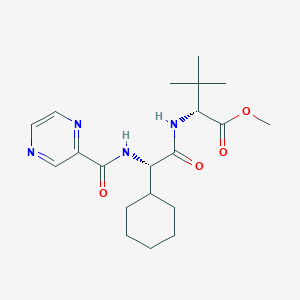
![Rhodium, tetrakis[mu-[(alphaS)-1,3-dihydro-1,3-dioxo-alpha-(phenylmethyl)-2H-isoindole-2-acetato-kappaO2:kappaO2']]di-, (Rh-Rh)](/img/structure/B8074888.png)
![Methanaminium, [[(dimethylamino)methylene]amino]dimethyl-, chloride (1:1)](/img/structure/B8074896.png)


![Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8074908.png)
